2-Methylquinoline-4-carboxylic acid is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
Method of Application: The synthesis of 2-methylquinoline is best achieved using the Doebner–von Miller reaction protocol in the presence of a strong acid .
Results or Outcomes: The compound has versatile applications in the fields of industrial and synthetic organic chemistry . It’s used in the construction of the principal quinoline scaffold .
Functionalized quinoline motifs, including 2-Methylquinoline-4-carboxylic acid, have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
Method of Application: Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
Results or Outcomes: Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
2-Methylquinoline-4-carboxylic acid and its derivatives have demonstrated weak antimicrobial activity against microorganisms of the intestinal group .
Method of Application: The compound is synthesized and then tested against various microorganisms in a controlled laboratory setting .
Results or Outcomes: The experimental studies have shown that some of the resulting compounds had anti-inflammatory, analgesic, antimicrobial, and antifungal activity .
Quinoline, which includes 2-Methylquinoline-4-carboxylic acid, forms the scaffold for compounds of great significance, such as the antimalarial drugs quinine and chloroquine .
Method of Application: The quinoline scaffold is modified with simple to complex functionalities, giving a multitude of compounds that are ubiquitous in the fields of medicinal and industrial chemistry .
Results or Outcomes: The quinoline scaffold has been used to develop antimalarial, antibacterial, and anticancer marked drugs . The investigation of new bioactive molecules among derivatives of quinoline-carboxylic acid is highly promising .
2-Methylquinoline-4-carboxylic acid and its derivatives have shown potential as anti-inflammatory and antitumor agents .
Method of Application: The compound is synthesized and then tested in controlled laboratory settings, often using cell cultures or animal models .
Results or Outcomes: Several promising anti-inflammatory and antitumor therapeutics are built on this structure . The quinoline scaffold has been used to develop marked drugs .
Quinoline, which includes 2-Methylquinoline-4-carboxylic acid, is used in industrial applications, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
Results or Outcomes: Quinolines provide frameworks for industrial uses including OLEDs and photovoltaic cells . In addition, quinoline-based dyes such as ethyl red iodide and pinacyanol have been used since the beginning of the nineteenth century in photographic plates .
2-Methylquinoline-4-carboxylic acid, with the chemical formula and CAS Number 634-38-8, is a heterocyclic compound belonging to the quinoline family. This compound features a methyl group at the second position and a carboxylic acid functional group at the fourth position of the quinoline ring system. Its molecular weight is approximately 187.19 g/mol, and it exhibits notable solubility characteristics, being soluble in various organic solvents .
These reactions are significant for synthesizing derivatives that may enhance biological activity or modify physical properties .
Research indicates that 2-Methylquinoline-4-carboxylic acid exhibits various biological activities:
These biological activities make it a candidate for further pharmacological exploration .
Several methods have been developed for synthesizing 2-Methylquinoline-4-carboxylic acid:
These methods highlight the versatility in synthesizing this compound from various starting materials .
Interaction studies involving 2-Methylquinoline-4-carboxylic acid have focused on its role as an enzyme inhibitor:
These studies are essential for assessing safety and efficacy in therapeutic applications.
Several compounds share structural similarities with 2-Methylquinoline-4-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Acetyl-2-methylquinoline-4-carboxylic acid | Contains an acetyl group, enhancing lipophilicity | |
| 4-Methylquinoline | Lacks carboxylic acid functionality | |
| 2-Methylquinoline | Similar structure without the carboxylic group |
The unique aspect of 2-Methylquinoline-4-carboxylic acid lies in its combination of a methyl group and a carboxylic acid on the quinoline ring, which imparts distinct biological activities compared to its analogs. This makes it particularly interesting for further pharmacological development and research applications .
2-Methylquinoline-4-carboxylic acid features a bicyclic quinoline core with substituents at the 2- and 4-positions (Figure 1). Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| CAS Registry Number | 634-38-8 | |
| Melting Point | >220°C (decomposes) | |
| Solubility | Sparingly soluble in DMSO | |
| pKa | ~1.0 (carboxylic acid group) |
The compound’s planar structure enables π-π stacking interactions, enhancing its binding affinity in biological systems.
2-Methylquinoline-4-carboxylic acid is an organic compound with the molecular formula C₁₁H₉NO₂ [1] [2] [3]. The compound has a molecular weight of 187.19 grams per mole [1] [2] [9], with an exact mass of 187.063329 atomic mass units [3]. The Chemical Abstracts Service registry number for this compound is 634-38-8 [1] [2] [8].
The compound features a quinoline core structure consisting of a fused benzene-pyridine ring system [1]. The molecule contains a methyl group positioned at the 2-position of the quinoline ring and a carboxylic acid functional group at the 4-position [1] [2]. The structural arrangement creates a bicyclic aromatic heterocyclic compound with nitrogen as the heteroatom in the six-membered pyridine ring portion [2] [3].
The quinoline backbone provides the fundamental structural framework, with the substitution pattern being crucial for the compound's chemical properties [1]. The methyl substituent at position 2 contributes to the electron-donating character of the molecule, while the carboxylic acid group at position 4 serves as an electron-withdrawing functionality [2].
The conformational behavior of 2-methylquinoline-4-carboxylic acid is influenced by the planar nature of the quinoline ring system and the rotational freedom around the C-COOH bond [17]. The quinoline core maintains a rigid planar conformation due to the aromatic character and conjugation within the fused ring system [17].
The carboxylic acid group can adopt different orientations relative to the quinoline plane, with the preferred conformation being influenced by intramolecular interactions and potential hydrogen bonding [17]. The methyl group at position 2 exhibits restricted rotation due to steric interactions with adjacent ring positions [17].
2-Methylquinoline-4-carboxylic acid exhibits a melting point range of 245.0 to 247.0 degrees Celsius [11] [12]. The compound demonstrates thermal stability within this temperature range, with decomposition occurring at higher temperatures [9].
The predicted boiling point for this compound is 344.5 ± 22.0 degrees Celsius [11] [12]. This relatively high boiling point reflects the presence of intermolecular hydrogen bonding capabilities due to the carboxylic acid functionality and the aromatic character of the quinoline system [11].
| Property | Value | Reference |
|---|---|---|
| Melting Point | 245.0-247.0°C | [11] [12] |
| Boiling Point | 344.5 ± 22.0°C | [11] [12] |
| Density | 1.285 ± 0.06 g/cm³ | [11] [12] |
The solubility characteristics of 2-methylquinoline-4-carboxylic acid are influenced by both the hydrophobic quinoline ring system and the hydrophilic carboxylic acid group [8]. The compound demonstrates limited solubility in water due to the predominant aromatic character [8].
The presence of the carboxylic acid functionality enables solubility in polar organic solvents and aqueous solutions under basic conditions where deprotonation occurs [8]. The compound shows enhanced solubility in dimethyl sulfoxide and other polar aprotic solvents [16].
The crystal structure of 2-methylquinoline-4-carboxylic acid is characterized by intermolecular hydrogen bonding networks formed through the carboxylic acid functional groups [21]. The molecules arrange in a three-dimensional supramolecular structure stabilized by hydrogen bonding interactions and π-π stacking between quinoline rings [21].
The crystalline form exhibits orthorhombic crystal system characteristics [21]. The packing arrangement involves both classical hydrogen bonds and weaker intermolecular interactions such as C-H···π interactions [21].
The ultraviolet-visible absorption spectrum of 2-methylquinoline-4-carboxylic acid displays characteristic absorption bands associated with the quinoline chromophore [21]. The compound exhibits significant absorption in the ultraviolet region with an excitation maximum around 288 nanometers [21].
The electronic transitions observed correspond to π→π* transitions within the aromatic quinoline system [21]. The presence of the methyl and carboxylic acid substituents influences the electronic distribution and results in slight shifts in absorption maxima compared to unsubstituted quinoline [21].
The infrared spectrum of 2-methylquinoline-4-carboxylic acid displays characteristic absorption bands that confirm the presence of key functional groups [18] [19]. The carboxylic acid functionality exhibits a broad O-H stretching vibration typically observed between 2500-3300 wavenumbers [18].
The carbonyl stretching vibration of the carboxylic acid group appears as a strong absorption around 1700 wavenumbers [18]. Aromatic C-H stretching vibrations are observed in the 3000-3100 wavenumber region, while the quinoline ring system shows characteristic aromatic C=C and C=N stretching vibrations [18].
The proton nuclear magnetic resonance spectrum of 2-methylquinoline-4-carboxylic acid provides detailed structural information [17] [19]. The methyl group at position 2 appears as a singlet around 2.65 parts per million [17] [19].
The aromatic protons of the quinoline ring system display chemical shifts in the 7.40-8.15 parts per million region [17] [19]. The proton at position 3 of the quinoline ring typically appears as a singlet around 7.41 parts per million [19].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [17]. The carbonyl carbon of the carboxylic acid group resonates around 168 parts per million [17]. The aromatic carbons of the quinoline system appear in the 108-156 parts per million range, with the methyl carbon appearing around 24.7 parts per million [17].
| NMR Data | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (¹H) | 2.65 | Singlet |
| Aromatic H (¹H) | 7.40-8.15 | Various |
| COOH Carbon (¹³C) | ~168 | - |
| CH₃ Carbon (¹³C) | ~24.7 | - |
Mass spectrometric analysis of 2-methylquinoline-4-carboxylic acid reveals characteristic fragmentation patterns [20]. The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the molecular weight of the compound [20].
Common fragmentation pathways involve loss of the carboxylic acid functionality, resulting in fragments corresponding to the methylquinoline portion [20]. Additional fragmentation patterns include loss of carbon monoxide and carbon dioxide from the carboxylic acid group [20].
2-Methylquinoline-4-carboxylic acid exhibits dual acid-base character due to the presence of both the carboxylic acid group and the quinoline nitrogen [28] [29]. The carboxylic acid functionality serves as a Brønsted acid, capable of donating protons in aqueous solution [28] [29].
The quinoline nitrogen atom can accept protons under acidic conditions, demonstrating basic character [30]. This amphoteric nature allows the compound to participate in acid-base equilibria depending on the solution conditions [28] [29].
The carboxylic acid group of 2-methylquinoline-4-carboxylic acid exhibits a predicted pKa value of approximately 1.15 ± 0.10 [9]. This value indicates moderate acidity, consistent with aromatic carboxylic acids where the electron-withdrawing aromatic system enhances acid strength [28] [29].
The quinoline nitrogen demonstrates basic character with a pKa value for the conjugate acid estimated around 5.83, based on structural similarities to 2-methylquinoline [30]. The presence of the electron-withdrawing carboxylic acid group reduces the basicity compared to simple quinoline derivatives [30].
| Parameter | Value | Notes |
|---|---|---|
| pKa (COOH) | 1.15 ± 0.10 | Predicted value |
| pKa (N-H⁺) | ~5.83 | Based on structural analogy |
The electrophilic sites in 2-methylquinoline-4-carboxylic acid are primarily located at the carbonyl carbon of the carboxylic acid group and positions on the quinoline ring activated toward electrophilic substitution [23] . The carboxylic acid carbon represents the most electrophilic center, susceptible to nucleophilic attack [23].
The quinoline ring system contains positions that can undergo electrophilic aromatic substitution, with reactivity patterns influenced by the electron-donating methyl group and electron-withdrawing carboxylic acid substituent . The nitrogen atom in the quinoline ring serves as a nucleophilic site, capable of coordination to electrophilic species .
2-Methylquinoline-4-carboxylic acid demonstrates good thermal stability up to its melting point range of 245-247 degrees Celsius [11] [12]. The compound requires storage under inert atmosphere conditions at room temperature to prevent degradation [8] [9].
Irritant